molecular formula C23H15BrClFN2O2 B12197246 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

Cat. No.: B12197246
M. Wt: 485.7 g/mol
InChI Key: CECQHLPETCNXHQ-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrimidinyl group, and a chlorofluorobenzyl group

Preparation Methods

The synthesis of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the pyrimidine core.

    Attachment of the Chlorofluorobenzyl Group: The final step involves the attachment of the chlorofluorobenzyl group through an etherification reaction, where the phenol group reacts with a chlorofluorobenzyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using more efficient catalysts or solvents .

Chemical Reactions Analysis

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions. For example, the bromine atom can be replaced with a different substituent using a Grignard reagent.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like Pd/C and hydrogen gas, and nucleophiles like Grignard reagents .

Scientific Research Applications

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it may induce apoptosis (programmed cell death) by interfering with key signaling pathways .

Comparison with Similar Compounds

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol can be compared with other similar compounds, such as:

    4-(4-Bromophenyl)-2-chloropyrimidine: This compound shares the bromophenyl and pyrimidine groups but lacks the chlorofluorobenzyl group.

    5-(4-Bromophenyl)-2,4-dichloropyrimidine: This compound has a similar pyrimidine core with additional chlorine atoms.

    2-(4-Bromophenyl)-5-chloropyrimidine: This compound has a simpler structure with only one chlorine atom and lacks the fluorobenzyl group.

Properties

Molecular Formula

C23H15BrClFN2O2

Molecular Weight

485.7 g/mol

IUPAC Name

2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C23H15BrClFN2O2/c24-15-6-4-14(5-7-15)18-11-27-13-28-23(18)17-9-8-16(10-22(17)29)30-12-19-20(25)2-1-3-21(19)26/h1-11,13,29H,12H2

InChI Key

CECQHLPETCNXHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O)F

Origin of Product

United States

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